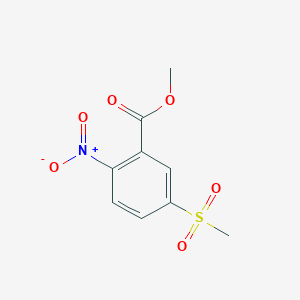
Methyl 5-(methylsulfonyl)-2-nitrobenzoate
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-(methylsulfonyl)-2-nitrobenzoate” are not detailed in the available literature, similar compounds have been involved in various chemical reactions. For instance, methanesulfonyl chloride, which contains a methylsulfonyl group, is highly reactive and is used to make methanesulfonates .Aplicaciones Científicas De Investigación
1. Sulfhydryl Group Determination
Methyl 5-(methylsulfonyl)-2-nitrobenzoate has been utilized in the study of sulfhydryl groups in biological materials, demonstrating its effectiveness in this context. For example, Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups and demonstrated its application in biological materials, including blood, offering evidence for the splitting of disulfide bonds by reduced heme (Ellman, 1959).
2. Synthesis and Structural Analysis
The compound has been a subject of synthesis and spectral study. El-Bardan (1992) synthesized novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and sulfinyl derivatives, examining their structure through IR, NMR, and mass spectra. This research highlighted the significance of carbon-sulfur bond fission in understanding the chemical behavior of these compounds (El-Bardan, 1992).
3. Crystallographic Studies
Hou et al. (2010) prepared methyl 4-methylsulfonyl-2-nitrobenzoate and analyzed its crystal structure, finding significant dihedral angles between the nitro group and benzene ring, and between the carboxylate group and the benzene ring. This study aids in understanding the compound's molecular structure and potential applications in various fields (Hou, Chu, Sui, & Sun, 2010).
4. Oxidation Studies
Landino et al. (2008) investigated the oxidation of 5-thio-2-nitrobenzoic acid, a compound related to Methyl 5-(methylsulfonyl)-2-nitrobenzoate, using oxidants like hydrogen peroxide and hypochlorous acid. This research is pivotal in understanding the chemical behavior and reactions of such compounds under oxidative conditions (Landino, Mall, Nicklay, Dutcher, & Moynihan, 2008).
5. Environmental Chemistry and Nitration Process
Mei et al. (2018) developed an environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a derivative of the compound . Their research focused on high selectivity of substrates and a green nitrating process, contributing to sustainable chemical synthesis practices (Mei, Yao, Yu, & Yao, 2018).
Propiedades
IUPAC Name |
methyl 5-methylsulfonyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(17(2,14)15)3-4-8(7)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZMZUKGZSTLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(methylsulfonyl)-2-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)






![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)

![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
